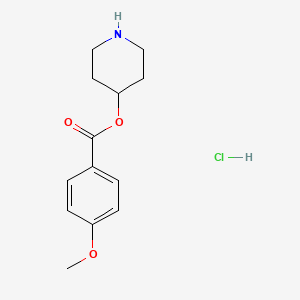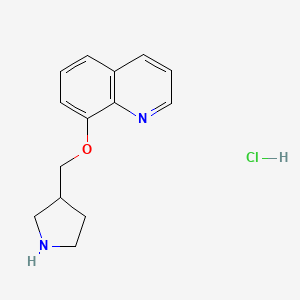
N-(2-Furoyl)-2-methylalanine
Overview
Description
N-(2-Furoyl)-2-methylalanine , also known as N-(2-Furoyl)glycine , is an N-acyl-alpha amino acid where glycine is conjugated with furoic acid. Its empirical formula is C7H7NO4 , and it has a molecular weight of 169.13 g/mol . This compound is of interest due to its potential biological activities and applications.
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Transformations
N-(2-Furoyl)-2-methylalanine is involved in various chemical synthesis processes and transformations. It serves as a precursor or intermediate in the synthesis of complex molecules, highlighting its versatility in organic chemistry. For instance, in the context of converting benzoic acids to salicylic acids, derivatives similar to N-(2-Furoyl)-2-methylalanine, such as N-benzoyl-2-methylalanines, undergo ortho-hydroxylation facilitated by a copper-mediated process, leading to the efficient production of salicylic acids (Reinaud, Capdevielle, & Maumy, 1990). This transformation is significant in synthesizing pharmacologically active compounds and in the field of fine chemicals.
Enzymatic Studies and Bacterial Metabolism
In enzymatic studies and bacterial metabolism, compounds structurally related to N-(2-Furoyl)-2-methylalanine play crucial roles. For example, bacterial metabolism of 2-methylalanine, a compound related to N-(2-Furoyl)-2-methylalanine, has been investigated, revealing insights into the enzymatic pathways and mechanisms involved in the oxidation of amino acids by bacteria (Aaslestad & Larson, 1964). These studies are fundamental for understanding amino acid metabolism in various biological systems and could have implications in biotechnological applications.
Material Science and Polymer Chemistry
In the field of material science and polymer chemistry, derivatives of N-(2-Furoyl)-2-methylalanine are utilized in the synthesis of novel materials. For instance, the acylation of cellulose with 2-furoyl chloride, a reaction related to the chemistry of N-(2-Furoyl)-2-methylalanine, in the presence of pyridine, has been studied within ionic liquid media. This process leads to the formation of cellulose furoates with varying degrees of substitution, demonstrating the potential of such reactions in creating modified cellulose materials for diverse applications (Köhler & Heinze, 2007).
Biochemical and Pharmacological Research
In biochemical and pharmacological research, the furoyl group, as seen in N-(2-Furoyl)-2-methylalanine, is often incorporated into molecules to study their biological activities. For example, 2-furoyl-LIGRLO-amide, a peptide with an N-terminal furoyl group modification, has been identified as a potent and selective activator of proteinase-activated receptor 2 (PAR2) in biological systems. This compound, by virtue of its furoyl modification, demonstrates enhanced potency and selectivity, making it a valuable tool in studying PAR2-mediated physiological and pathophysiological processes (McGuire et al., 2004).
properties
IUPAC Name |
2-(furan-2-carbonylamino)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-9(2,8(12)13)10-7(11)6-4-3-5-14-6/h3-5H,1-2H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPOFXKJMXATAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Furoyl)-2-methylalanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1395120.png)
![4-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395122.png)



![4-[(3-Hydroxybutyl)amino]-3-nitrobenzoic acid](/img/structure/B1395127.png)
![4-[(6-Chloro-2-pyridinyl)amino]-2-butanol](/img/structure/B1395129.png)
![4-[3,4-Dihydro-1(2H)-quinolinyl]-3-(trifluoromethyl)aniline](/img/structure/B1395131.png)
![4-[Ethyl(2-hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1395132.png)




![4-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395142.png)